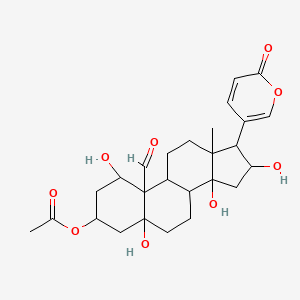

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide

説明

特性

CAS番号 |

36405-85-3 |

|---|---|

分子式 |

C26H34O9 |

分子量 |

490.5 g/mol |

IUPAC名 |

[10-formyl-1,5,14,16-tetrahydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C26H34O9/c1-14(28)35-16-9-20(30)25(13-27)17-5-7-23(2)22(15-3-4-21(31)34-12-15)19(29)11-26(23,33)18(17)6-8-24(25,32)10-16/h3-4,12-13,16-20,22,29-30,32-33H,5-11H2,1-2H3 |

InChIキー |

LMCGIPDPVHSWDF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(C(CC4(C3CCC2(C1)O)O)O)C5=COC(=O)C=C5)C)C=O)O |

製品の起源 |

United States |

準備方法

Extraction from Plant Material

3.1.1 Plant Material Collection and Preparation

- The roots and aerial parts of Kalanchoe daigremontiana are harvested, cleaned, and dried under controlled conditions to prevent degradation of sensitive bufadienolides.

- The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction.

- The powdered plant material is subjected to extraction using organic solvents such as methanol, ethanol, or a mixture of methanol and water.

- Maceration or Soxhlet extraction techniques are commonly employed, with extraction times ranging from several hours to days depending on the method.

- The extraction is typically performed at ambient or slightly elevated temperatures (25–60 °C) to optimize yield while preserving compound integrity.

3.1.3 Concentration and Initial Purification

- The crude extract is concentrated under reduced pressure using a rotary evaporator to remove solvents.

- The concentrated extract is then subjected to liquid-liquid partitioning, often with solvents like ethyl acetate and water, to separate bufadienolides from other polar and non-polar constituents.

Isolation and Purification Techniques

- Silica gel column chromatography is the primary method used for isolating bufadienolides.

- Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate is applied to separate compounds based on polarity.

- Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.

3.2.2 High-Performance Liquid Chromatography (HPLC)

- Further purification is achieved using preparative HPLC, employing reverse-phase columns (e.g., C18) with water-acetonitrile gradients.

- Detection is typically performed at UV wavelengths specific to bufadienolides (~220–280 nm).

- Purity levels exceeding 98% are attainable, as confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Summary Table of Preparation Methods

Analytical and Structural Confirmation

- Structural elucidation of the compound is confirmed by spectroscopic methods including NMR (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy.

- The presence of the acetyloxy group at the 3-position is verified by characteristic chemical shifts and IR absorption bands.

- Molecular formula: C26H36O8; Molecular weight: ~476.56 g/mol.

- The compound exhibits a bufadienolide skeleton with multiple hydroxyl groups and a lactone ring at C-17β.

Research Findings on Preparation Efficiency and Yields

- Extraction yields of bufadienolides vary depending on plant part, solvent, and extraction time but typically range from 0.1% to 1.5% of dry weight.

- Purification steps achieve high purity (>98%) suitable for pharmacological testing.

- Semi-synthetic acetylation enhances compound stability and bioavailability in some cases, although detailed yield data are limited.

化学反応の分析

Types of Reactions

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

科学的研究の応用

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protective group, allowing the compound to interact with enzymes and receptors in a controlled manner. The hydroxyl groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

類似化合物との比較

Table 1: Substituent Comparison

*Inferred from analogs; exact data unavailable.

Key Observations:

Hydroxylation: The target compound has four hydroxyl groups (positions 1, 5, 14, 16), whereas bufotalin (3β,14,16β-trihydroxy) and acetylcinobufotalin (5-hydroxy) have fewer . Additional hydroxyls increase polarity, reducing LogP compared to acetylated analogs.

Acetylation: The 3-acetyloxy group is shared with acetylcinobufotalin and the target compound. However, acetylcinobufotalin also has a 16-acetate, enhancing its lipophilicity (LogP ~2.7) , while the target compound’s 16-hydroxy group likely lowers its LogP.

Oxo and Epoxy Groups: The 19-oxo group in the target compound and bufotalinin may confer reactivity for hydrogen bonding . In contrast, acetylcinobufotalin and ’s compound feature a 14,15-epoxy ring, which can stabilize the structure but reduce solubility .

Physicochemical Properties

Table 2: Experimental Properties of Selected Analogs

*Estimated based on hydroxyl/acetyloxy balance.

Key Observations:

- Lipophilicity: The target compound’s four hydroxyl groups likely result in a lower LogP compared to acetylcinobufotalin (LogP 2.7) and ’s butoxy derivative (LogP 5.15) .

- Thermal Stability : Higher boiling points (e.g., 618°C for ’s compound) correlate with increased molecular weight and acetylation .

生物活性

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide is a bufadienolide compound derived from various species of the Kalanchoe genus, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetyloxy moiety. Its molecular formula is , and it has a molecular weight of approximately 402.51 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that bufadienolides possess significant anticancer properties. A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Cardiovascular Effects

Bufadienolides are also known for their cardiotonic effects. They can enhance cardiac contractility by inhibiting Na+/K+ ATPase activity, leading to increased intracellular calcium levels. This mechanism has been explored in animal models, where the compound demonstrated potential benefits in treating heart failure .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli suggests a potential application in treating infections .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It appears to enhance the immune response by promoting the proliferation of lymphocytes and increasing the production of cytokines such as IL-2 and IFN-γ. This property could be beneficial in developing therapies for autoimmune diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Calcium Homeostasis : By inhibiting Na+/K+ ATPase, it alters calcium dynamics within cardiac cells.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes has been proposed as a mechanism for its antimicrobial activity.

Study 1: Anticancer Activity in vitro

In a controlled laboratory setting, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity at low concentrations .

Study 2: Cardiovascular Effects in Animal Models

A study involving rats with induced heart failure demonstrated that administration of this bufadienolide led to significant improvements in cardiac function as measured by echocardiography. The treated group showed enhanced ejection fraction compared to controls .

Study 3: Antimicrobial Efficacy

In vitro assays against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。